Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate
Overview
Description
Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenoxy and propanoyl groups attached to a benzene ring, which is further substituted with dimethyl ester groups. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate typically involves a multi-step process:
Formation of 2-(2,4-dichlorophenoxy)propanoic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The 2-(2,4-dichlorophenoxy)propanoic acid is then reacted with 2-aminoterephthalic acid to form the corresponding amide.
Esterification: The final step involves esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Similar ester groups but lacks the dichlorophenoxy and propanoyl groups.
2,4-Dichlorophenoxyacetic acid: Contains the dichlorophenoxy group but lacks the benzene-1,4-dicarboxylate structure.
Propanoyl chloride: Contains the propanoyl group but lacks the aromatic and ester functionalities.
Uniqueness
Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate is unique due to its combination of dichlorophenoxy, propanoyl, and dimethyl ester groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
dimethyl 2-[2-(2,4-dichlorophenoxy)propanoylamino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO6/c1-10(28-16-7-5-12(20)9-14(16)21)17(23)22-15-8-11(18(24)26-2)4-6-13(15)19(25)27-3/h4-10H,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKSLQMJDYCHOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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